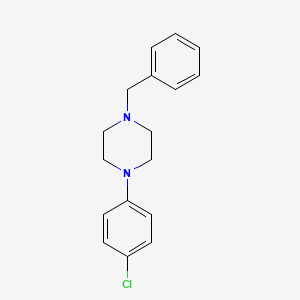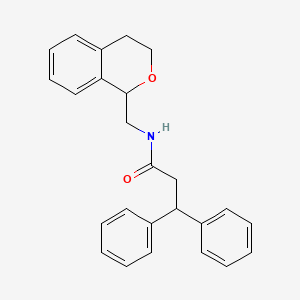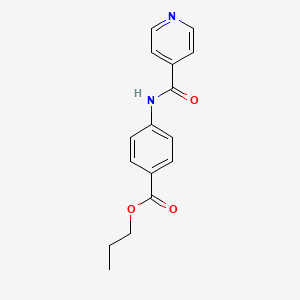
propyl 4-(isonicotinoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-(isonicotinoylamino)benzoate, also known as propyl INB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. It is a derivative of the compound isonicotinoyl hydrazide, which has been used in the treatment of tuberculosis. Propyl INB has been synthesized and studied for its potential use as a fluorescent probe for detecting metal ions and as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
The mechanism of action of propyl 4-(isonicotinoylamino)benzoate INB is not fully understood. However, studies have suggested that it may act by binding to metal ions or enzymes involved in cellular processes. This binding may result in the inhibition of certain cellular pathways, leading to the observed effects on metal ion homeostasis and cancer cell growth.
Biochemical and Physiological Effects
Propyl INB has been shown to have several biochemical and physiological effects. In addition to its metal ion binding and anti-proliferative effects, studies have suggested that it may also have antioxidant properties. This may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propyl 4-(isonicotinoylamino)benzoate INB in lab experiments is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for studying metal ion homeostasis in cells. Another advantage is its potential use as a therapeutic agent for cancer treatment.
However, there are also limitations to using this compound INB in lab experiments. One limitation is its potential toxicity. Studies have shown that the compound may be toxic to certain cell types at high concentrations. Another limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving propyl 4-(isonicotinoylamino)benzoate INB. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. This may involve studying its effects on different types of cancer cells and identifying the specific enzymes or pathways that it targets.
Another future direction is to develop new fluorescent probes based on the structure of this compound INB. This may involve modifying the compound to improve its selectivity and sensitivity towards certain metal ions or to enable its use in different experimental setups.
Overall, this compound INB is a promising compound with potential applications in scientific research. Its ability to selectively bind to metal ions and inhibit cancer cell growth makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Métodos De Síntesis
The synthesis of propyl 4-(isonicotinoylamino)benzoate INB involves the reaction of isonicotinoyl hydrazide with this compound 4-bromobenzoate in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization to obtain a white solid. This method has been reported to have a high yield and purity.
Aplicaciones Científicas De Investigación
Propyl INB has been studied for its potential use in scientific research. One of its applications is as a fluorescent probe for detecting metal ions such as zinc and copper. Studies have shown that the compound exhibits high selectivity and sensitivity towards these metal ions, making it a promising tool for studying metal ion homeostasis in cells.
Another potential application of propyl 4-(isonicotinoylamino)benzoate INB is in cancer research. Studies have shown that the compound has anti-proliferative effects on cancer cells, particularly breast cancer cells. It has been suggested that this compound INB may act by inhibiting the activity of certain enzymes involved in cancer cell growth.
Propiedades
IUPAC Name |
propyl 4-(pyridine-4-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-21-16(20)13-3-5-14(6-4-13)18-15(19)12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELQHUVKQRAJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5001440.png)
![3-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5001443.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5001452.png)
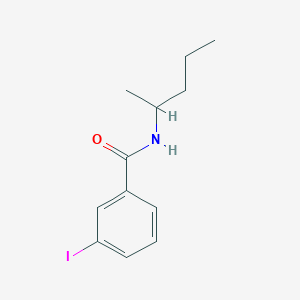
![5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5001463.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5001483.png)
![2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5001489.png)
![1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5001497.png)
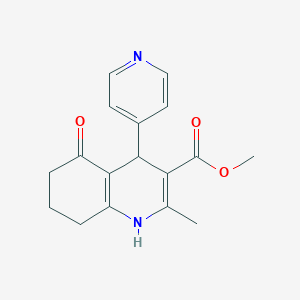
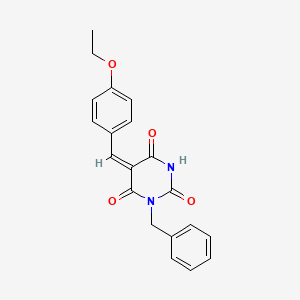

![3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5001529.png)
